molecular formula C22H16Cl4N2 B14615987 1,1'-Bis(4-chlorophenyl)-4,4'-bipyridin-1-ium dichloride CAS No. 60095-54-7

1,1'-Bis(4-chlorophenyl)-4,4'-bipyridin-1-ium dichloride

Cat. No.: B14615987
CAS No.: 60095-54-7
M. Wt: 450.2 g/mol
InChI Key: WGXHEGNRWXUBKA-UHFFFAOYSA-L
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Description

1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a bipyridin-1-ium core, with two chloride ions balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4-chlorobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aqueous sodium hydroxide for hydroxide substitution.

Major Products Formed

    Oxidation: Formation of corresponding bipyridinium dioxides.

    Reduction: Formation of bipyridinium dihydrides.

    Substitution: Formation of hydroxyl or amine-substituted bipyridinium compounds.

Scientific Research Applications

1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT): Known for its use as an insecticide.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A metabolite of DDT with similar properties.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene (DDE): Another metabolite of DDT, known for its persistence in the environment.

Uniqueness

1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridinium core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

60095-54-7

Molecular Formula

C22H16Cl4N2

Molecular Weight

450.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-(4-chlorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride

InChI

InChI=1S/C22H16Cl2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2

InChI Key

WGXHEGNRWXUBKA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Cl)Cl.[Cl-].[Cl-]

Origin of Product

United States

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